3-ethyl-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
Properties
IUPAC Name |
6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-2-22-15-14(18-19-22)16(24)20(10-17-15)9-13(23)21-8-7-11-5-3-4-6-12(11)21/h3-6,10H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHUFYSJDFLDCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)N3CCC4=CC=CC=C43)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-ethyl-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 378.44 g/mol
- CAS Number : 847384-71-8
Structural Representation
The compound features a triazolo-pyrimidine core with an indolinyl substituent, which is significant for its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit promising anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through interference with cell cycle regulation.
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties. Research indicates:
- Inhibition of COX Enzymes : Similar triazolo-pyrimidine derivatives have shown selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is associated with inflammatory processes. For example, compounds with structural similarities demonstrated IC values ranging from 0.52 to 22.25 μM against COX-II .
Antimicrobial Activity
The compound's derivatives have also been tested for antimicrobial properties. Key findings include:
- Broad-Spectrum Activity : Studies suggest that the indolinyl moiety enhances the antimicrobial efficacy against various bacterial strains, making it a candidate for further development as an antibiotic .
Study 1: Anticancer Evaluation
A study conducted by Alegaon et al. evaluated a series of triazolo-pyrimidine derivatives for anticancer activity. Among these, one derivative demonstrated significant cytotoxicity against breast cancer cell lines with an IC value of 15 μM. The study highlighted the importance of the indolinyl group in enhancing bioactivity .
Study 2: Inhibition of COX-II
In another investigation into the anti-inflammatory potential of related compounds, a derivative exhibited an IC value of 0.52 μM against COX-II, surpassing the standard Celecoxib (IC = 0.78 μM). This suggests that modifications in the molecular structure can significantly enhance selectivity and potency against inflammatory targets .
Study 3: Antimicrobial Screening
Research published in Organic Chemistry Frontiers reported on the antimicrobial activity of various indole derivatives. The study found that specific modifications to the triazolo-pyrimidine structure increased efficacy against Gram-positive and Gram-negative bacteria .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous triazolopyrimidine derivatives:
Structural and Functional Insights:
Substitution at 3-Position: The ethyl group in the target compound provides a balance between steric bulk and lipophilicity, favoring nsP1 binding and oral bioavailability.
Substitution at 6-Position :
- The 2-(indolin-1-yl)-2-oxoethyl group in the target compound enables π-π stacking and hydrogen bonding with nsP1’s hydrophobic pockets. The isopropyl group in may hinder binding due to steric effects, while the glycosyl moieties in shift activity toward anticancer targets by altering cellular uptake.
Antiviral vs. Anticancer Activity :
- The target compound’s specificity for CHIKV nsP1 contrasts with glycosylated derivatives in , which exhibit anticancer effects. This highlights the role of substituents in modulating target selectivity.
Pharmacokinetic Properties :
- The ethyl group in the target compound offers better metabolic stability compared to bulkier substituents (e.g., 4-methoxybenzyl in ). However, analogues with polar groups (e.g., methoxy in ) may exhibit improved aqueous solubility.
Research Findings and Implications
- Mechanistic Superiority : The target compound’s indolin-1-yl group confers stronger nsP1 inhibition compared to simpler aryl substituents, as evidenced by its low EC50 and high selectivity .
- Synthetic Flexibility : Alkylation and glycosylation strategies (e.g., ) demonstrate the scaffold’s adaptability for diverse therapeutic applications, though antiviral optimization requires precise substituent tuning.
Q & A
Q. What are the recommended synthetic routes for 3-ethyl-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one, and how can yield/selectivity be optimized?
Methodological Answer : The synthesis involves multi-step processes, including cyclization of triazole-pyrimidine cores and subsequent functionalization. Key steps:
- Triazolo[4,5-d]pyrimidinone core formation : Use cyclocondensation of 5-amino-1,2,3-triazole-4-carboxamide derivatives with ethyl glyoxylate under reflux in acetic acid .
- Indolin-1-yl substitution : Introduce the 2-(indolin-1-yl)-2-oxoethyl group via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) .
- Optimization : Employ continuous flow reactors for controlled temperature and mixing to reduce side reactions . Monitor reaction intermediates via HPLC-MS to adjust stoichiometry and reaction time.
Q. How should researchers validate the structural identity of this compound?
Methodological Answer :
- Single-crystal X-ray diffraction : Resolve the 3D structure to confirm regiochemistry of substituents (e.g., indolin-1-yl vs. indolin-3-yl attachment) .
- Spectroscopic cross-validation :
Q. What preliminary assays are recommended to assess its bioactivity?
Methodological Answer :
- Enzyme inhibition screening : Test against kinases (e.g., CDK2) or proteases using fluorescence-based assays (e.g., Z’-LYTE™ kinase assay) due to structural similarity to triazolo-pyrimidine kinase inhibitors .
- Antimicrobial activity : Conduct MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer :
- Substituent variation : Synthesize analogs with modifications at:
- Assay design : Use parallel synthesis and high-throughput screening (HTS) to correlate substituent effects with bioactivity .
Q. How should contradictory data in biological assays (e.g., variable IC50 values) be addressed?
Methodological Answer :
- Replicate experiments : Use ≥3 biological replicates and include positive controls (e.g., staurosporine for kinase assays) .
- Assay condition standardization :
- Control DMSO concentration (<1% v/v) to avoid solvent interference.
- Validate cell viability via ATP-based assays (e.g., CellTiter-Glo®) .
Q. What mechanistic studies are suitable to elucidate its mode of action?
Methodological Answer :
Q. How can environmental fate studies be designed for this compound?
Methodological Answer :
- Photodegradation assays : Expose to UV light (λ = 254 nm) in aqueous solutions and analyze degradation products via LC-QTOF .
- Soil adsorption studies : Use batch equilibrium methods with varying soil pH (4–8) to measure Koc (organic carbon partition coefficient) .
Q. What analytical methods are recommended for purity validation in complex matrices?
Methodological Answer :
- HPLC-DAD/MS : Use a C18 column (5 µm, 150 mm) with gradient elution (acetonitrile/0.1% formic acid) to detect impurities <0.1% .
- Elemental analysis : Confirm C, H, N content with ≤0.3% deviation from theoretical values .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Characterization
| Intermediate | Synthesis Step | Key Spectral Data (NMR) | Reference |
|---|---|---|---|
| Triazolo core | Cyclocondensation | ¹H NMR (DMSO-d6): δ 8.3 (s, 1H) | |
| Indole adduct | Mitsunobu coupling | ¹³C NMR: δ 170.2 (C=O) |
Q. Table 2. Recommended Bioassay Conditions
| Assay Type | Protocol Summary | Controls | Reference |
|---|---|---|---|
| Kinase inhibition | Z’-LYTE™, 10 µM ATP, 1 h incubation | Staurosporine (IC50 reference) | |
| MIC determination | Mueller-Hinton broth, 18–24 h | Ciprofloxacin (positive control) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
